molecular formula C26H18F5NO4 B055656 Fmoc-d-pro-opfp CAS No. 125281-38-1

Fmoc-d-pro-opfp

Cat. No.: B055656
CAS No.: 125281-38-1
M. Wt: 503.4 g/mol
InChI Key: CQBLOHXKGUNWRV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-pro-opfp: (N-(9-Fluorenylmethoxycarbonyl)-D-proline pentafluorophenyl ester) is a derivative of D-proline, a non-essential amino acid. The compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it suitable for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-pro-opfp involves the reaction of D-proline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-D-proline is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-pro-opfp primarily undergoes substitution reactions where the Fmoc group is removed to expose the amino group of D-proline. This deprotection is typically achieved using a base such as piperidine .

Common Reagents and Conditions:

Major Products: The major product of the deprotection reaction is D-proline, which can then be used in further peptide synthesis reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its derivation from D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This stereochemistry can influence the biological activity and stability of the synthesized peptides .

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBLOHXKGUNWRV-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544411
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125281-38-1
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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